molecular formula C16H17N3O2 B2743576 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide CAS No. 478064-24-3

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide

Cat. No.: B2743576
CAS No.: 478064-24-3
M. Wt: 283.331
InChI Key: QAJPPKBSMPMNAD-LICLKQGHSA-N
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Description

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a chemical compound with a complex structure. It belongs to the class of dihydronaphthofurans (DHNs), which are arene ring-fused furans. DHNs are found in both natural and synthetic compounds, exhibiting various biological and pharmacological activities . The chemical structure can be visualized here .

Synthesis Analysis

Various synthetic strategies have been developed for preparing dihydronaphthofurans. These include annulation of naphthols with different reagents, cycloaddition reactions (such as [3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel-Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement. Researchers have explored chemical, photochemical, and electrochemical methods for synthesizing these compounds .

Properties

IUPAC Name

N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJPPKBSMPMNAD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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